molecular formula C15H12FN5O2S3 B2449598 N-(2-fluorophenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1002042-10-5

N-(2-fluorophenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2449598
CAS No.: 1002042-10-5
M. Wt: 409.47
InChI Key: SVDHZSLGNOLQLJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H12FN5O2S3 and its molecular weight is 409.47. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2S3/c16-9-4-1-2-5-10(9)17-11(22)8-25-15-21-20-14(26-15)19-13(23)18-12-6-3-7-24-12/h1-7H,8H2,(H,17,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDHZSLGNOLQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H12FN5O2S3
  • Molecular Weight : 409.47 g/mol
  • IUPAC Name : N-(2-fluorophenyl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

The structure includes a thiadiazole ring, which is known for its diverse biological activities.

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit various mechanisms of action:

  • Antitumor Activity : Thiadiazole derivatives have shown capabilities to inhibit RNA and DNA synthesis without affecting protein synthesis. This selective inhibition is crucial for targeting cancer cells while minimizing damage to normal cells .
  • Enzyme Inhibition : These compounds can inhibit enzymes such as phosphodiesterase and carbonic anhydrase, which are involved in critical cellular processes. This inhibition can lead to therapeutic effects in various diseases .
  • Receptor Interaction : Some thiadiazole derivatives act as antagonists at adenosine A3 receptors, which are implicated in tumorigenesis and other pathological conditions .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Properties : Studies have demonstrated that thiadiazole derivatives exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Effects : The compound has shown promise in inhibiting cancer cell proliferation in vitro and in vivo by targeting pathways involved in cell division and survival .

Case Study 1: Antitumor Efficacy

A study published in Dove Press highlighted the antitumor activity of 1,3,4-thiadiazole derivatives. The research demonstrated that these compounds effectively inhibited the growth of cancer cells through specific molecular interactions that disrupt cell cycle progression .

CompoundIC50 (µM)Target
Thiadiazole Derivative A10DNA Synthesis
Thiadiazole Derivative B15RNA Synthesis

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, derivatives of thiadiazole were tested against several bacterial strains. The results indicated that certain modifications to the thiadiazole structure significantly enhanced antimicrobial potency.

CompoundMIC (µg/mL)Bacterial Strain
Compound X32.6E. coli
Compound Y47.5S. aureus

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiadiazole derivatives, including N-(2-fluorophenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, as promising anticancer agents. These compounds have shown efficacy against various cancer cell lines, with mechanisms involving:

  • Induction of Apoptosis: The compound has been observed to trigger programmed cell death in cancer cells, which is essential for eliminating malignant cells.
  • Cell Cycle Arrest: Research indicates that these derivatives can interfere with the cell cycle, preventing cancer cells from proliferating.
  • Inhibition of Tumor Growth: In vitro assays have demonstrated significant reductions in cell viability and proliferation rates in treated cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) .

Case Study: Anticancer Activity

A study conducted on a series of thiadiazole derivatives revealed that certain compounds exhibited IC50 values as low as 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of treatment. These results suggest that this compound could be a lead compound for further development in anticancer therapies .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Preliminary findings indicate that this compound exhibits comparable antimicrobial activity to standard antibiotics like ciprofloxacin and griseofulvin. This suggests potential applications in treating bacterial infections .

Biochemical Interactions

The compound's structure allows it to interact with various biological targets. Its thiazole moiety is known for enzyme inhibition and modulation of receptor activities. This interaction can lead to significant biochemical effects, including:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.
  • Cell Signaling Modulation: By interfering with cellular signaling pathways, it could alter the behavior of both cancerous and normal cells.

Summary Table of Applications

Application AreaMechanismKey Findings
Anticancer ActivityInduction of apoptosis; cell cycle arrestIC50 values: 2.44 µM (LoVo), 23.29 µM (MCF-7)
Antimicrobial ActivityEnzyme inhibition; receptor modulationComparable efficacy to standard antibiotics
Biochemical InteractionsInterference with signaling pathwaysPotential for drug development in multiple areas

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazides react with carboxylic acids or their derivatives under dehydrating conditions to form 1,3,4-thiadiazoles. For example, cyclization of thiosemicarbazide with chloroacetic acid in phosphoryl chloride (POCl₃) yields 2-amino-1,3,4-thiadiazole-5-thiol. This method is advantageous due to its high regioselectivity and compatibility with diverse substituents.

Oxidative Cyclization Using Halogenating Agents

Patents describe oxidative cyclization of thiocarbazide derivatives with iodine or bromine in alkaline media. For instance, treatment of 5-fluorothiazole-2-carboxaldehyde with sodium hypochlorite (NaOCl) and sodium borohydride (NaBH₄) generates intermediates for subsequent functionalization. This method is notable for its scalability but requires careful control of reaction stoichiometry to avoid over-oxidation.

Functionalization of the Thiadiazole Core

Introduction of the Ureido Group

The ureido group at position 5 of the thiadiazole is installed via reaction of a primary amine with an isocyanate. In the target compound, 5-amino-1,3,4-thiadiazole-2-thiol reacts with thiophen-2-yl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C. The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, forming a urea linkage. Key considerations include:

  • Solvent Choice : Anhydrous THF or dichloromethane (DCM) minimizes side reactions.
  • Catalysis : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates the reaction.
  • Yield : Reported yields range from 65% to 78% after column chromatography.

Thioether Formation at Position 2

The thioacetamide side chain is introduced via alkylation of the thiadiazole thiol group. A two-step process is employed:

  • Synthesis of 2-Bromo-N-(2-fluorophenyl)acetamide :
    • 2-Fluoroaniline reacts with bromoacetyl bromide in DCM at −10°C, yielding 2-bromo-N-(2-fluorophenyl)acetamide (84% yield).
  • Alkylation of Thiadiazole Thiol :
    • The thiol group of 5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazole-2-thiol is deprotonated with sodium hydride (NaH) in THF and reacted with 2-bromo-N-(2-fluorophenyl)acetamide. The reaction is stirred for 12 hours at room temperature, achieving a 72% yield after recrystallization from ethanol.

Optimization of Key Reaction Parameters

Coupling Agent Selection for Amide Bond Formation

Carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are critical for forming the acetamide bond. Studies demonstrate that EDC/HOBt in acetonitrile at room temperature achieves 89% conversion efficiency, compared to 63% with dicyclohexylcarbodiimide (DCC).

Temperature and Solvent Effects on Ureido Formation

Low temperatures (0–5°C) suppress side reactions during urea bond formation, while polar aprotic solvents (e.g., THF) enhance solubility of the isocyanate intermediate. Elevated temperatures (>30°C) lead to dimerization of the thiophen-2-yl isocyanate, reducing yields by 15–20%.

Purification Techniques

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (7:3) removes unreacted starting materials.
  • Recrystallization : Ethanol-water mixtures (9:1) yield crystals with >95% purity.

Analytical Characterization

Spectroscopic Data

Technique Key Peaks Interpretation
¹H NMR (400 MHz, DMSO-d₆) δ 10.21 (s, 1H, NH), 8.92 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 4.12 (s, 2H, CH₂) Confirms ureido NH and acetamide CH₂ groups.
IR (KBr) 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C-S) Validates urea, acetamide, and thioether functionalities.
MS (ESI) m/z 409.47 [M+H]⁺ Matches molecular weight of C₁₅H₁₂FN₅O₂S₃.

Purity and Yield Comparison

Step Yield (%) Purity (%)
Thiadiazole core synthesis 78 92
Ureido formation 72 89
Thioacetamide coupling 68 95

Challenges and Mitigation Strategies

Side Reactions During Thioether Formation

Competitive oxidation of the thiol to disulfide is mitigated by conducting reactions under inert atmospheres (N₂ or Ar). Addition of radical scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT) further suppresses disulfide formation.

Isocyanate Stability

Thiophen-2-yl isocyanate is moisture-sensitive. Storage over molecular sieves (3Å) and use of anhydrous solvents prevent hydrolysis to the corresponding amine.

Q & A

Q. What are the recommended protocols for synthesizing N-(2-fluorophenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

Nucleophilic substitution : Refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene/water (8:2) solvent system for 5–7 hours to generate azido intermediates .

Thiadiazole formation : Cyclization of thiourea intermediates with CS₂ or other sulfurizing agents under reflux conditions.

Thioether linkage : Reacting the thiadiazole core with 2-fluorophenyl thiols or chloroacetamide derivatives in the presence of potassium carbonate (K₂CO₃) as a base, as demonstrated in analogous thiadiazole syntheses .

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol for solid products .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Analytical Techniques :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, thiophenyl protons at δ 6.8–7.3 ppm) .
  • IR : Identify key functional groups (e.g., urea C=O stretch ~1650–1700 cm⁻¹, thioether C-S stretch ~650–700 cm⁻¹) .
  • Mass Spectrometry : GC-MS or HRMS to confirm molecular weight (e.g., expected [M+H]⁺ ion for C₁₅H₁₂FN₅O₂S₃: ~428.1 Da) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Screening Approaches :
  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with IC₅₀ calculations .
  • Kinase Inhibition : Target VEGFR-2 or BRAF using fluorescence-based kinase assays (e.g., ADP-Glo™) to measure % inhibition at 10 µM .
  • Antimicrobial Testing : Agar diffusion assays against Staphylococcus aureus or E. coli to assess zone-of-inhibition .

Advanced Research Questions

Q. How can structural modifications to the thiadiazole core improve target selectivity (e.g., VEGFR-2 vs. BRAF)?

  • Structure-Activity Relationship (SAR) Strategies :

Substituent Variation : Replace the thiophen-2-yl urea group with electron-withdrawing (e.g., 4-Cl-phenyl) or electron-donating (e.g., 4-OCH₃-phenyl) groups to modulate kinase binding affinity .

Scaffold Hybridization : Fuse the thiadiazole with benzothiazole or imidazole moieties to enhance π-π stacking in kinase active sites .

  • Validation : Compare inhibitory concentrations (IC₅₀) across modified analogs using dose-response curves .

Q. What crystallographic techniques resolve conformational ambiguities in the thiadiazole-urea backbone?

  • X-Ray Diffraction (XRD) :
  • Data Collection : Grow single crystals via slow evaporation (e.g., DMSO/ethanol mixtures) and collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Use SHELXL for structure solution, refining anisotropic displacement parameters and validating with R-factor < 0.05 .
  • Key Metrics : Analyze dihedral angles between thiadiazole and fluorophenyl rings to assess planarity (e.g., angles < 10° suggest coplanarity) .

Q. How can conflicting bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be systematically addressed?

  • Troubleshooting Workflow :

ADME Profiling : Assess solubility (shake-flask method), plasma stability (37°C, 1 hour), and CYP450 inhibition to identify pharmacokinetic liabilities .

Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., sulfoxide formation at thioether linkages) that may reduce potency .

Orthogonal Assays : Validate in vivo activity using xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and effect .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (hexane/ethyl acetate 9:1) and optimize stoichiometry (e.g., 1.2–1.5 eq. of NaN₃ for azide formation) to minimize byproducts .
  • Data Reproducibility : Replicate bioassays in triplicate with positive controls (e.g., sorafenib for kinase inhibition) and report mean ± SD .
  • Computational Support : Perform molecular docking (AutoDock Vina) to predict binding modes in VEGFR-2 (PDB: 4ASD) and guide SAR .

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